molecular formula C9H12F2N2O2 B10907365 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10907365
M. Wt: 218.20 g/mol
InChI Key: ARNXAVQTBLUHDO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group and an isopropyl group attached to the pyrazole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the isopropyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl and isopropyl groups may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(2,2-Difluoroethyl)-4-ethyl-1H-pyrazole-3-carboxylic acid
  • 1-(2,2-Difluoroethyl)-5-(methylthio)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of the difluoroethyl and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents and industrial applications.

Properties

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12F2N2O2/c1-5(2)7-3-6(9(14)15)12-13(7)4-8(10)11/h3,5,8H,4H2,1-2H3,(H,14,15)

InChI Key

ARNXAVQTBLUHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(F)F)C(=O)O

Origin of Product

United States

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